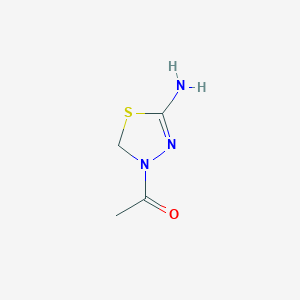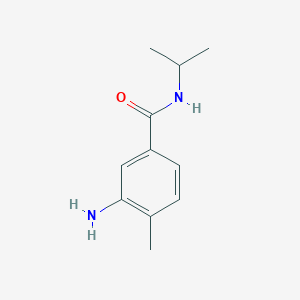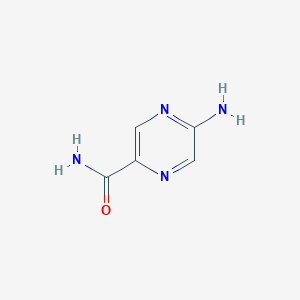
5-Aminopyrazin-2-carboxamid
Übersicht
Beschreibung
5-Aminopyrazine-2-carboxamide is a heterocyclic compound with the molecular formula C5H6N4O. It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms. This compound is known for its versatility in various chemical and biological applications due to its unique structure and reactivity .
Wissenschaftliche Forschungsanwendungen
5-Aminopyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is utilized in the production of various agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
5-Aminopyrazine-2-carboxamide is a derivative of a previously reported inhibitor of human prolyl-tRNA synthetase . Prolyl-tRNA synthetase is an enzyme that plays a pivotal role in proteosynthesis, which is essential for the growth and survival of all cells .
Mode of Action
5-Aminopyrazine-2-carboxamide works as a prodrug that undergoes biotransformation for the inhibition of virus RNA-dependent RNA polymerase . This interaction with its target leads to the inhibition of the enzyme’s function, thereby disrupting the synthesis of proteins necessary for the survival and replication of the pathogen .
Biochemical Pathways
The compound affects the proteosynthesis pathway by inhibiting the function of prolyl-tRNA synthetase . This enzyme is responsible for attaching the correct amino acid to its corresponding tRNA molecule, a crucial step in protein synthesis . By inhibiting this enzyme, 5-Aminopyrazine-2-carboxamide disrupts the normal functioning of this pathway, leading to downstream effects such as the inhibition of protein synthesis and the subsequent death of the pathogen .
Pharmacokinetics
It is known that the compound is a prodrug, meaning it undergoes biotransformation within the body to become an active drug . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be fully elucidated.
Result of Action
The primary result of the action of 5-Aminopyrazine-2-carboxamide is the inhibition of protein synthesis in the pathogen, leading to its death . This is achieved through the compound’s inhibition of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis . The compound has shown high activity against mycobacteria, while its antibacterial and antifungal activity was minimal .
Biochemische Analyse
Biochemical Properties
5-Aminopyrazine-2-carboxamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with fatty acid synthase, an enzyme crucial for the synthesis of fatty acids. This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of fatty acids. Additionally, 5-Aminopyrazine-2-carboxamide interacts with aspartate decarboxylase, an enzyme involved in the biosynthetic pathway of acetylcoenzyme A. By inhibiting this enzyme, 5-Aminopyrazine-2-carboxamide disrupts the production of acetylcoenzyme A, which is essential for various metabolic processes .
Cellular Effects
The effects of 5-Aminopyrazine-2-carboxamide on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Aminopyrazine-2-carboxamide has been shown to affect the biosynthesis of mycolic acids in mycobacteria by inhibiting fatty acid synthase. This inhibition leads to a disruption in the cell wall synthesis of mycobacteria, ultimately affecting their growth and replication . Furthermore, 5-Aminopyrazine-2-carboxamide impacts gene expression by modulating the activity of transcription factors involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 5-Aminopyrazine-2-carboxamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of fatty acid synthase, which is achieved by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing the synthesis of fatty acids, thereby disrupting the metabolic processes dependent on these molecules . Additionally, 5-Aminopyrazine-2-carboxamide inhibits aspartate decarboxylase, leading to a decrease in the production of acetylcoenzyme A. This inhibition affects the biosynthetic pathway of acetylcoenzyme A, which is crucial for energy production and other metabolic functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminopyrazine-2-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air. Long-term studies have shown that 5-Aminopyrazine-2-carboxamide can have lasting effects on cellular function, particularly in terms of its inhibitory action on enzymes. These effects are consistent over time, indicating that the compound maintains its biochemical activity even after prolonged exposure .
Dosage Effects in Animal Models
The effects of 5-Aminopyrazine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits the target enzymes. At higher doses, 5-Aminopyrazine-2-carboxamide can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced, highlighting the importance of dosage control in therapeutic applications .
Metabolic Pathways
5-Aminopyrazine-2-carboxamide is involved in several metabolic pathways, primarily through its interactions with enzymes such as fatty acid synthase and aspartate decarboxylase. By inhibiting these enzymes, the compound affects the metabolic flux and levels of metabolites involved in fatty acid synthesis and acetylcoenzyme A production. These interactions highlight the compound’s potential as a modulator of metabolic pathways, with implications for its use in treating metabolic disorders .
Transport and Distribution
Within cells and tissues, 5-Aminopyrazine-2-carboxamide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, 5-Aminopyrazine-2-carboxamide can accumulate in specific compartments, depending on its interactions with intracellular proteins. This distribution pattern is crucial for its biochemical activity, as it determines the compound’s accessibility to its target enzymes and proteins .
Subcellular Localization
The subcellular localization of 5-Aminopyrazine-2-carboxamide is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as fatty acid synthase and aspartate decarboxylase. Additionally, 5-Aminopyrazine-2-carboxamide may be directed to specific organelles through targeting signals or post-translational modifications. This localization is essential for its function, as it ensures that the compound is in proximity to its target biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Aminopyrazine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrazine with cyanogen bromide, followed by hydrolysis to yield the desired product . Another method includes the use of 3-aminopyrazine-2-carboxylic acid as a starting material, which undergoes a series of reactions including chlorination, cyanation, and hydrolysis .
Industrial Production Methods
Industrial production of 5-Aminopyrazine-2-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminopyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which have applications in pharmaceuticals and agrochemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopyrazine-2-carboxamide: Similar in structure but with different substitution patterns, leading to varied biological activities.
Pyrazinamide: An anti-tuberculosis drug that shares a similar pyrazine core but with different functional groups.
Favipiravir: An antiviral drug derived from 5-Aminopyrazine-2-carboxamide, used to treat influenza and other viral infections.
Uniqueness
5-Aminopyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for various biologically active compounds highlights its importance in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-aminopyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVGJSUOZDZWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502954 | |
| Record name | 5-Aminopyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89323-09-1 | |
| Record name | 5-Aminopyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


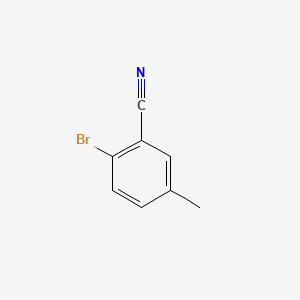
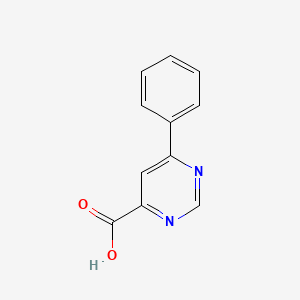



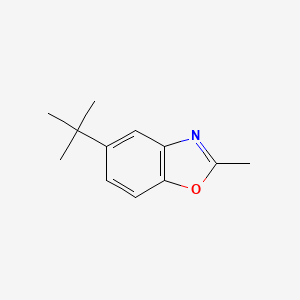
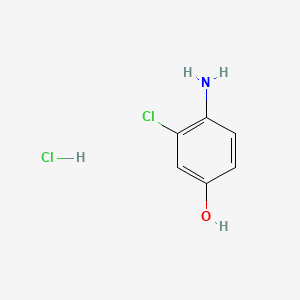
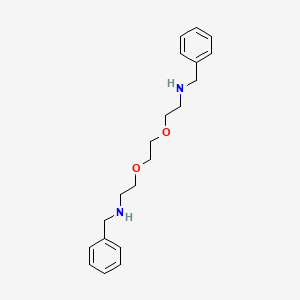
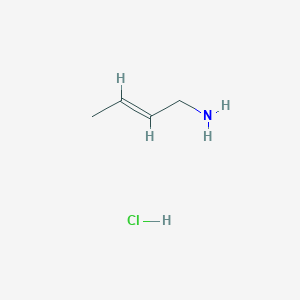
![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)


